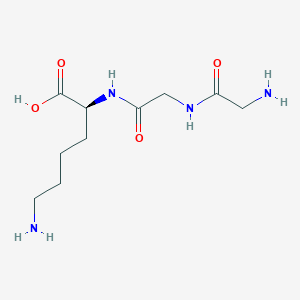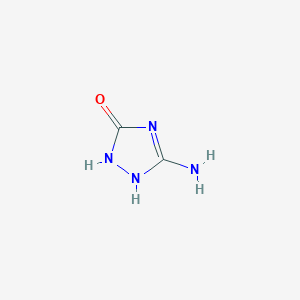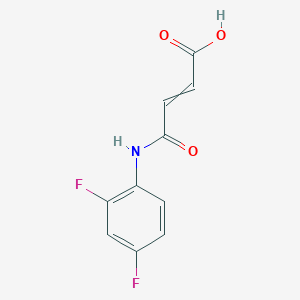
(5-氯噻吩-3-基)硼酸
描述
“(5-Chlorothiophen-3-YL)boronic acid” is a boronic acid derivative . It is an off-white to light green or brown powder . It is used as a reagent for Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
Boronic acids are important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed using acoustic dispensing technology .Molecular Structure Analysis
The molecular formula of “(5-Chlorothiophen-3-YL)boronic acid” is C4H4BClO2S . The molecular weight is 162.40200 .Chemical Reactions Analysis
Boronic acids are very important in Suzuki-Miyaura coupling , aromatic functionalization with a heteroatom-containing functional group , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , transition metal-catalyzed asymmetric conjugate additions of boronic acids , addition to carbonyl and imine derivatives , and as a template in organic synthesis .Physical And Chemical Properties Analysis
“(5-Chlorothiophen-3-YL)boronic acid” is an off-white to light green or brown powder . Its density is 1.501g/cm3 . The boiling point is 320.87ºC at 760 mmHg . The melting point is 136-140ºC .科学研究应用
Pharmaceutical Research
(5-Chlorothiophen-3-YL)boronic acid can serve as an intermediate in the synthesis of various pharmacologically active molecules. Its role in Suzuki-Miyaura cross-couplings using palladium catalysts is particularly notable, as this reaction is pivotal in creating complex organic compounds often used in drug development .
Diagnostic Imaging
This compound has potential applications in diagnostic imaging, such as the preparation of positron emission tomography (PET) radioligands . For instance, it can be used to synthesize compounds like [11 C]MK-1064 for orexin-2 receptor imaging, which is crucial in neurological research .
Chemical Sensing
Boronic acids, including derivatives like (5-Chlorothiophen-3-YL)boronic acid, are known for their utility in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This makes them valuable in both homogeneous assays and heterogeneous detection systems .
Life Science Research
In life sciences, this compound can be utilized in various research solutions and resources. It supports work in fields like cell biology, genomics, proteomics , and other areas where precise chemical reactions are required .
安全和危害
“(5-Chlorothiophen-3-YL)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
未来方向
Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
作用机制
Target of Action
The primary target of (5-Chlorothiophen-3-YL)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The process involves two key steps: oxidative addition and transmetalation .
In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups .
In the transmetalation step, formally nucleophilic organic groups, such as (5-Chlorothiophen-3-YL)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by (5-Chlorothiophen-3-YL)boronic acid . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects include the creation of a variety of organoboron reagents tailored for application under specific SM coupling conditions .
Pharmacokinetics
The compound’s boiling point is predicted to be 3209±520 °C , and it has a density of 1.50±0.1 g/cm3 . Its pKa is predicted to be 7.27±0.10 , indicating that it can exist in both protonated and deprotonated forms depending on the pH of the environment.
Result of Action
The result of the action of (5-Chlorothiophen-3-YL)boronic acid in the SM coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of complex organic compounds .
Action Environment
The action of (5-Chlorothiophen-3-YL)boronic acid is influenced by several environmental factors. The SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . .
属性
IUPAC Name |
(5-chlorothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYYLYWTTBGVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629659 | |
| Record name | (5-Chlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-3-YL)boronic acid | |
CAS RN |
199659-23-9 | |
| Record name | (5-Chlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chlorothiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)


![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)





